Imidazo[2,1-b]thiazol-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVXXAFXMPTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Imidazo 2,1 B Thiazol 5 Ylmethanamine and Its Analogues
Classical and Contemporary Approaches to the Imidazo[2,1-b]thiazole (B1210989) Ring System Synthesis
The construction of the fused imidazo[2,1-b]thiazole ring system has been accomplished through various synthetic routes, ranging from classical condensation reactions to modern multicomponent and cascade strategies.
Annulation Reactions Utilizing 2-Aminothiazole (B372263) Precursors
A foundational and widely utilized method for synthesizing the imidazo[2,1-b]thiazole core involves the cyclocondensation reaction between a 2-aminothiazole derivative and an α-haloketone. This classical approach, often referred to as the Hantzsch thiazole (B1198619) synthesis in reverse, typically proceeds by heating the reactants in a suitable solvent such as ethanol. The reaction mechanism involves the initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system. This method's robustness and the commercial availability of a wide range of starting materials make it a cornerstone in the synthesis of this scaffold. For instance, various 6-substituted imidazo[2,1-b]thiazoles have been prepared by reacting 2-aminothiazole with appropriately substituted α-bromoacetophenones.
Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single pot to generate complex molecules. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for the synthesis of fused imidazole (B134444) heterocycles. This reaction has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles, typically by reacting a 2-amino-substituted thiazole, an aldehyde, and an isocyanide. The process is often facilitated by a Lewis or Brønsted acid catalyst, although catalyst-free conditions have also been reported. This strategy allows for the rapid generation of a diverse library of substituted imidazo[2,1-b]thiazoles by varying the three input components.
For example, a one-pot synthesis using 3-formylchromone, 2-aminothiazole, and various isocyanides in toluene (B28343) at 100 °C has been shown to produce the corresponding imidazo[2,1-b]thiazole derivatives in good yields.
Table 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives via Groebke–Blackburn–Bienaymé Reaction
| Entry | Isocyanide Component | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | tert-butyl isocyanide | Toluene | 100 | 30 | 78 |
| 2 | cyclohexyl isocyanide | Toluene | 100 | 30 | 77 |
| 3 | n-butyl isocyanide | Toluene | 100 | 30 | 75 |
| 4 | benzyl isocyanide | Toluene | 100 | 30 | 74 |
Transition-Metal-Catalyzed and Transition-Metal-Free Cascade Reactions
Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecular architectures.
Transition-Metal-Catalyzed Cascades: Copper and iron catalysts have been effectively used to facilitate the one-pot synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. This process involves an aerobic oxidative coupling that efficiently forms two new C–N bonds through the intramolecular cyclization of an in-situ generated thiazolium ylide. Systems like Cu(OTf)₂/KI and FeCl₃/ZnI₂ have proven effective under mild conditions, demonstrating good tolerance for various functional groups. Palladium catalysis has also been employed for the direct C-H arylation of the imidazo[2,1-b]thiazole scaffold, though selectivity can be a challenge. By switching the metal catalyst, different positions on the ring can be targeted for functionalization.
Transition-Metal-Free Cascades: The development of metal-free synthetic routes is a significant goal in green chemistry. Metal-free protocols for imidazo[2,1-b]thiazole synthesis have been developed, avoiding the cost and toxicity associated with transition metals. One such strategy involves the reaction of thioimidazoles and ketones mediated by Selectfluor, which proceeds via an electrophilic thiolation mechanism. Another approach reports a transition-metal-free synthesis from 2-mercaptoimidazoles and propargyl tosylates, which occurs through a sequence of S-propargylation, 5-exo-dig cyclization, and isomerization. Furthermore, visible-light-promoted cascade cyclizations of 2-haloaryl isothiocyanates and isocyanides have been developed to access related benzo[d]imidazo[5,1-b]thiazole systems under metal- and photocatalyst-free conditions.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase product yields, and improve purity. The synthesis of imidazo[2,1-b]thiazole derivatives has benefited significantly from this technology. The reaction of 2-aminothiazole derivatives with α-haloketones, which often requires several hours under conventional heating, can be completed in a matter of minutes under microwave irradiation, frequently with higher yields. The use of green reaction media, such as polyethylene (B3416737) glycol (PEG-400) in water, in combination with microwave heating, further enhances the environmental friendliness of these syntheses.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Imidazo[2,1-b]thiazole Derivative
| Method | Solvent | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating (90 °C) | PEG-400:H₂O (1:1) | 1.5 h | 88 |
| Microwave Irradiation (300 W) | PEG-400:H₂O (1:1) | 6 min | 96 |
Targeted Functionalization and Derivatization at C-5 (Methanamine) and Other Strategic Positions
The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on the substitution pattern on the heterocyclic
Regioselective Halogenation and Sulfonylation of the Imidazothiazole Nucleus
The introduction of halogens and sulfonyl groups onto the imidazo[2,1-b]thiazole core is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. Regioselectivity, the ability to control the position of substitution, is paramount in these reactions to generate specific, well-defined isomers.
Halogenation: The electrophilic substitution of the imidazo[2,1-b]thiazole ring system typically occurs at the C5 position. However, achieving regioselectivity can be influenced by the reaction conditions and the nature of the halogenating agent. For the related imidazo[1,2-a]pyridine (B132010) core, efficient and regioselective C-H halogenation at the 3-position has been achieved using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in a transition-metal-free system. nih.govrsc.org This method offers a facile route to 3-chloro or 3-bromo derivatives. nih.govrsc.org Another strategy involves iodine-mediated, metal-free reactions for the construction of benzo mdpi.comnih.govimidazo[2,1-b]thiazoles, demonstrating C-N and C-S bond formation. rsc.org Microwave-assisted, palladium-catalyzed regioselective halogenation has also been demonstrated on related heterocyclic systems, utilizing the nitrogen atom as a directing group with N-halosuccinimides as the halogen source. rsc.org
Sulfonylation: The incorporation of a sulfonyl group, often as a part of a sulfonamide, is a common tactic in drug design. Novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been synthesized and evaluated for their biological activities. mdpi.comnih.govmdpi.com The synthesis typically involves the coupling of an imidazo[2,1-b]thiazole carboxylic acid intermediate with various aryl sulfonyl piperazines. nih.govmdpi.com For example, the reaction of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole with aliphatic amines and formalin in acetic acid has been used to synthesize a series of derivatives. nih.gov Furthermore, a regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines has been developed, leading to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. doaj.org
| Functionalization | Reagent/System | Key Features | Reference |
|---|---|---|---|
| Chlorination | NaClO₂ / Acetic Acid | Transition-metal-free, high regioselectivity | nih.gov |
| Bromination | NaBrO₂ / Acetic Acid | Transition-metal-free, good yields | nih.gov |
| Sulfonylation | Aryl Sulfonyl Piperazines | Coupling with carboxylic acid derivatives | nih.govmdpi.com |
| Sulfonylation | N-sulfonylphenyldichloroacetaldimines | Regioselective formation of sulfonylamino-substituted products | doaj.org |
Formation of Schiff Bases and Subsequent Cyclization to Fused Systems (e.g., Imidazolone (B8795221), Oxazepine)
The aldehyde functionality, when introduced onto the imidazo[2,1-b]thiazole scaffold, serves as a versatile handle for further elaboration, particularly through the formation of Schiff bases (imines). These intermediates are readily prepared by the condensation of an aldehyde with primary amines and can then undergo cyclization reactions to generate more complex, fused heterocyclic systems.
A notable application of this strategy involves the synthesis of novel imidazolone and oxazepine derivatives fused to the imidazo[2,1-b]thiazole core. chemmethod.com The synthetic pathway commences with the introduction of a carbaldehyde group at the 6-position of a 5-substituted imidazo[2,1-b]thiazole, often achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemmethod.com The resulting aldehyde is then condensed with various substituted aromatic amines to yield a series of Schiff bases. These Schiff bases are key intermediates that can be cyclized to afford new heterocyclic rings. chemmethod.com
Imidazolone Formation: Cyclization of the Schiff bases with glycine (B1666218) results in the formation of new imidazolone derivatives bearing the imidazo[2,1-b]thiazole moiety. chemmethod.com
Oxazepine Formation: Alternatively, reaction of the Schiff bases with phthalic anhydride (B1165640) leads to the creation of fused 1,3-oxazepine rings, an important class of seven-membered heterocycles. chemmethod.com
This methodology demonstrates a powerful approach to building molecular complexity, where a simple aldehyde precursor is elaborated into diverse and potentially bioactive fused ring systems.
Conjugation Strategies (e.g., Hydrazone, Thiadiazole, Triazole Fusions, Chalcone Conjugates)
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a widely used technique in drug discovery to create new chemical entities with potentially enhanced or novel biological activities. The imidazo[2,1-b]thiazole scaffold has been extensively used as a core structure for conjugation with various other heterocyclic and bioactive moieties.
Hydrazone Conjugates: Hydrazones are formed by the reaction of a hydrazide with a ketone or aldehyde. A series of novel acyl-hydrazone derivatives of imidazo[2,1-b]thiazole have been synthesized from the corresponding hydrazide. nih.gov These hydrazones can serve as final products or as intermediates for further cyclization, for example, into spirothiazolidinones. nih.gov
Thiadiazole Fusions: The imidazo[2,1-b]thiazole nucleus can be fused with a 1,3,4-thiadiazole (B1197879) ring to create imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazoles. mdpi.comnih.gov The synthesis often starts from 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are then cyclized with phenacyl bromides. mdpi.com This fusion creates a new heterocyclic system with a distinct electronic and steric profile. mdpi.comnih.gov
Triazole Fusions: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been employed to synthesize imidazo[2,1-b]thiazole-linked triazole conjugates. nih.gov This reaction typically involves the copper(I)-catalyzed cycloaddition of a terminal alkyne-functionalized imidazo[2,1-b]thiazole with an organic azide, or vice versa. nih.govrsc.org This approach provides a highly efficient and modular way to connect the imidazo[2,1-b]thiazole scaffold to a wide variety of other molecules. nih.gov
Chalcone Conjugates: Chalcones are α,β-unsaturated ketones that constitute an important class of natural products and synthetic compounds. Imidazo[2,1-b]thiazole-chalcone conjugates are typically synthesized via a Claisen-Schmidt condensation reaction. nih.govnih.govresearchgate.net This involves the base-catalyzed reaction of an aldehyde-substituted imidazo[2,1-b]thiazole with an appropriate acetophenone (B1666503) derivative. mdpi.com This strategy has been used to generate extensive libraries of compounds for biological screening. nih.govnih.govutmb.eduresearchgate.net
| Conjugate Type | Key Reaction | Reactants | Reference |
|---|---|---|---|
| Hydrazone | Condensation | Imidazo[2,1-b]thiazole hydrazide + Aldehyde/Ketone | nih.gov |
| Thiadiazole | Cyclization | 2-Amino-1,3,4-thiadiazole + α-Haloketone | mdpi.com |
| Triazole | Huisgen 1,3-dipolar cycloaddition | Azide-functionalized imidazo[2,1-b]thiazole + Alkyne | nih.gov |
| Chalcone | Claisen-Schmidt condensation | Aldehyde-substituted imidazo[2,1-b]thiazole + Acetophenone | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. nih.gov The focus is on developing methodologies that are more environmentally benign, using less hazardous materials, reducing waste, and improving energy efficiency. Several green and sustainable approaches have been reported for the synthesis of imidazo[2,1-b]thiazole and its derivatives.
One prominent green strategy is the use of microwave irradiation, which can significantly reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.netbohrium.comresearchgate.net Microwave-assisted synthesis has been successfully applied to produce imidazo[2,1-b]thiazole derivatives, sometimes in combination with sustainable solvents. researchgate.netbohrium.com
The choice of solvent is a key aspect of green chemistry. Polyethylene glycol (PEG-400), a biodegradable, non-toxic, and inexpensive medium, has been used as an efficient solvent and catalyst for the synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.netbohrium.comresearchgate.net Similarly, glycerol, another sustainable and non-toxic solvent, has been utilized to promote the regioselective, one-step synthesis of these compounds. researchgate.net
Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly efficient and atom-economical approach. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been employed for the one-pot synthesis of imidazo[2,1-b]thiazoles under catalyst-free conditions, offering a greener alternative to traditional stepwise syntheses. mdpi.comsciforum.net These methods align with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.govmdpi.comsciforum.net
Structure Activity Relationship Sar and Structure Target Relationship Str Investigations of Imidazo 2,1 B Thiazol 5 Ylmethanamine Derivatives
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Research has shown that modifications at various positions can significantly modulate the potency and selectivity of these compounds. For instance, the introduction of different aryl groups at the C-6 position has been a common strategy to enhance anticancer activity. researchgate.net
Studies have revealed that the presence of a phenyl ring at the 6-position is often associated with cytotoxic activity against cancer cell lines. researchgate.net Furthermore, the substitution pattern on this aryl ring plays a critical role. For example, in a series of imidazo[2,1-b]thiazole-based aryl hydrazones, electron-donating groups like 3,4,5-trimethoxy and hydroxyl on the C-6 aryl moiety were found to be favorable for cytotoxicity. nih.gov In contrast, another study on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives for antimycobacterial activity found that a 4-nitro phenyl group (an electron-withdrawing group) at the C-6 position resulted in potent activity against Mycobacterium tuberculosis. rsc.org
The C-5 position is another critical site for modification. The type and size of the amine group at the C-5 position of the imidazothiazole ring have been shown to affect the effectiveness and selectivity of COX-2 inhibition. nih.gov Specifically, disubstituted amino groups at C-5 were highlighted as being influential. nih.gov Electrophilic substitution reactions, such as bromination and iodination, readily occur at the C-5 position, allowing for the introduction of various functionalities to probe SAR. mdpi.com
Modifications at other positions, such as the C-2 and C-3 positions of the imidazo[2,1-b]thiazole ring, have also been explored. For instance, fusing other heterocyclic rings or adding bulky substituents can lead to significant changes in biological activity. The versatility of this scaffold allows for a wide range of chemical modifications, each contributing to a unique biological profile. conicet.gov.ar
Table 1: Effect of Substituents on the Biological Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Position of Substitution | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-based aryl hydrazones | C-6 Aryl Ring | 3,4,5-trimethoxy, hydroxyl (electron-donating) | Favorable for cytotoxicity | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazoles | C-6 Aryl Ring | 4-nitro phenyl (electron-withdrawing) | Potent antimycobacterial activity | rsc.org |
| Imidazothiazole analogues | C-5 | Disubstituted amino group | Influences COX-2 inhibition effectiveness and selectivity | nih.gov |
Stereochemical Considerations and Their Impact on Target Recognition
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, and imidazo[2,1-b]thiazole derivatives are no exception. The three-dimensional arrangement of atoms in these molecules can significantly influence their binding affinity and efficacy.
A notable example is the investigation of imidazo[2,1-b]thiazole derivatives as antibacterial agents. In one study, it was observed that the R-enantiomer of a compound with a chiral center at the 6-position of the imidazothiazole scaffold exhibited approximately double the antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to its corresponding S-enantiomer. nih.gov This suggests that the R-configuration provides a more favorable orientation for interaction with the bacterial target, which in this case was proposed to be DNA gyrase. nih.gov
The conformation of the imidazo[2,1-b]thiazole ring system itself, along with the spatial orientation of its substituents, is crucial for its pharmacological activity. bohrium.com The rigid, fused-ring structure of the scaffold provides a defined framework, and the stereochemistry of any chiral centers appended to it dictates the precise presentation of functional groups for target recognition. This highlights the importance of controlling stereochemistry during the synthesis and development of new imidazo[2,1-b]thiazole-based therapeutic agents to optimize their interaction with biological macromolecules.
Table 2: Influence of Stereochemistry on the Antibacterial Activity of an Imidazo[2,1-b]thiazole Derivative
| Enantiomer | Relative Antibacterial Activity (MRSA) | Proposed Target | Reference |
|---|---|---|---|
| R-enantiomer | ~2x higher than S-enantiomer | DNA gyrase | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Imidazothiazole Scaffolds
Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational tools used to identify the key structural features required for a molecule's biological activity. nih.govresearchgate.net These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing a set of active compounds, a pharmacophore model can be generated that represents the essential spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For imidazothiazole scaffolds, pharmacophore modeling can aid in the design of new derivatives with improved potency and selectivity. nih.gov For example, a pharmacophore model for COX-2 inhibitors based on an imidazothiazole framework identified the importance of a methyl sulfonyl group. nih.gov This information can guide the synthesis of new compounds that incorporate this key feature.
Ligand-based approaches also include quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structures of compounds with their biological activities. nih.gov QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. The development of a 3D-QSAR model for a series of imidazo[2,1-b]thiazole derivatives can provide insights into the favorable and unfavorable steric and electronic interactions with their target. researchgate.net
These computational strategies, by leveraging the information from known active imidazothiazole derivatives, facilitate the rational design of new molecules with a higher probability of desired biological effects. youtube.com
Analysis of Key Structural Motifs for Potency and Selectivity (e.g., C-5 amine, 6-aryl substituents, ring modifications)
A detailed analysis of the imidazo[2,1-b]thiazole scaffold reveals several key structural motifs that are consistently important for potency and selectivity across various biological targets.
The C-5 position is a crucial determinant of activity. As mentioned, the nature of the amine substituent at C-5 can significantly impact COX-2 inhibitory activity. nih.gov Furthermore, the introduction of a carbaldehyde group at this position has been explored, providing a handle for further chemical modifications. chemicalbook.com The synthesis of spiro-condensed thiazolidinone derivatives at the C-5 position has led to compounds with promising antitubercular and antiviral activities. nih.gov This suggests that bulky and heterocyclic substituents at C-5 can be well-tolerated and even beneficial for certain biological activities.
The 6-aryl substituent is another key motif. The presence of an aryl group at the C-6 position is a common feature in many biologically active imidazo[2,1-b]thiazole derivatives, particularly those with anticancer properties. researchgate.net The electronic properties of this aryl ring, as determined by its substituents, can fine-tune the activity. For instance, electron-donating groups on the 6-aryl ring were found to enhance cytotoxicity in one study, while electron-withdrawing groups were beneficial for antimycobacterial activity in another. nih.govrsc.org
Table 3: Summary of Key Structural Motifs and Their Impact on Biological Activity
| Structural Motif | Modification Example | Observed Impact | Reference |
|---|---|---|---|
| C-5 Amine | Disubstituted amine | Influences COX-2 inhibition | nih.gov |
| C-5 Spirothiazolidinone | Spiro-condensation | Antitubercular and antiviral activity | nih.gov |
| 6-Aryl Substituent | Electron-donating groups (e.g., methoxy) | Enhanced cytotoxicity | nih.gov |
| 6-Aryl Substituent | Electron-withdrawing groups (e.g., nitro) | Potent antimycobacterial activity | rsc.org |
Mechanistic Elucidation and Biological Target Interaction Studies of Imidazo 2,1 B Thiazole Derivatives Preclinical Focus
Antitubercular Agents: Targeting Mycobacterial Energy Generation and Essential Enzymes
Imidazo[2,1-b]thiazole (B1210989) derivatives have emerged as a promising class of antitubercular agents. Their mechanism of action primarily involves the disruption of critical cellular processes in Mycobacterium tuberculosis (Mtb), including energy metabolism and essential enzyme functions.
A key target for imidazo[2,1-b]thiazole derivatives is the cytochrome bcc-aa3 supercomplex, a vital component of the electron transport chain in M. tuberculosis. nih.gov Specifically, imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have been identified as potent inhibitors of QcrB, a subunit of this supercomplex. plos.orgnih.govsigmaaldrich.com Inhibition of QcrB disrupts the respiratory chain, which is crucial for ATP synthesis, thereby impeding the bacterium's energy generation. nih.gov This mechanism is shared by other potent antitubercular scaffolds like imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including the clinical candidate Q203. nih.gov The structural homology between ITAs and IPAs underscores the importance of this target in developing new antitubercular drugs. nih.gov The activity of these compounds is significantly diminished under anaerobic, non-replicating conditions, which is consistent with their mechanism of targeting cellular respiration. plos.org
Beyond energy metabolism, imidazo[2,1-b]thiazole derivatives have been designed to inhibit other essential mycobacterial enzymes. Researchers have developed derivatives of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole as inhibitors of M. tuberculosis pantothenate synthetase (MTB PS). nih.govnih.govresearchgate.net This enzyme is critical for the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A, which is essential for numerous metabolic pathways.
One of the most potent compounds identified, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc), demonstrated significant inhibitory activity against MTB PS with an IC50 value of 0.53 µM. nih.govresearchgate.net Molecular docking and dynamics studies have been employed to understand the binding patterns of these inhibitors with pantothenate synthetase, confirming the stability of the protein-ligand complex. rsc.org For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10, showed an IC50 of 2.32 μM against Mtb H37Ra. rsc.org
No specific research findings were identified for the modulation of Enoyl-Acyl Carrier Protein Reductase (InhA) by Imidazo[2,1-b]thiazol-5-ylmethanamine derivatives in the provided search results.
A critical aspect of antitubercular drug efficacy is the ability to target bacteria residing within host macrophages. Several imidazo[2,1-b]thiazole-5-carboxamide (ITA) analogs have been evaluated for their intracellular potency. plos.orgnih.gov These compounds have demonstrated the ability to inhibit the growth of M. tuberculosis within murine RAW 264.7 macrophages. plos.orgplos.org
For example, nine different ITA analogs showed potent intracellular activity with MIC values ranging from 0.0625 to 2.5 μM. plos.orgnih.govsigmaaldrich.com The compound ND-11543 was particularly noteworthy, exhibiting an intracellular MIC of 0.0625 μM. plos.org Another compound, ITD-13, an imidazole-thiosemicarbazide derivative, also showed significant inhibition of intracellular Mtb growth in human monocyte-derived macrophages. mdpi.com These findings highlight the potential of this chemical class to effectively reach and eliminate mycobacteria in their primary cellular niche. plos.orgnih.gov
Table 1: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound / Series | Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) | Intracellular Mtb | MIC Range | 0.0625–2.5 μM | plos.orgnih.govsigmaaldrich.com |
| ND-11543 | Intracellular Mtb | MIC | 0.0625 μM | plos.org |
| 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) | MTB Pantothenate Synthetase | IC50 | 0.53 µM | nih.govresearchgate.net |
| IT10 (benzo[d]imidazo[2,1-b]thiazole derivative) | Mtb H37Ra | IC50 | 2.32 μM | rsc.org |
| IT06 (benzo[d]imidazo[2,1-b]thiazole derivative) | Mtb H37Ra | IC50 | 2.03 μM | rsc.org |
Anticancer and Antiproliferative Modulators: Disruption of Cellular Homeostasis
The imidazo[2,1-b]thiazole scaffold is also a cornerstone in the development of anticancer agents. These derivatives disrupt cellular homeostasis in cancer cells through various mechanisms, including the inhibition of key kinases and the interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival.
Aurora Kinase: The Aurora kinase family, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in many human cancers. nih.gov While much research has focused on aminothiazole acs.org and imidazo[4,5-b]pyridine researchgate.net derivatives as Aurora kinase inhibitors, the broader thiazole (B1198619) class, including imidazo[2,1-b]thiazole, is recognized for its potential in this area. nih.gov Specific derivatives have been shown to suppress histone H3 phosphorylation, a hallmark of Aurora B activity, leading to mitotic disruption. nih.gov
EGFR Family Receptors: The epidermal growth factor receptor (EGFR) and its family member HER2 are well-established targets in cancer therapy. Novel series of benzo plos.orgnih.govimidazo[2,1-b]thiazole derivatives have been designed and synthesized as potential EGFR inhibitors. nih.gov Certain compounds showed significant antitumor activity against EGFR-overexpressing cell lines like HeLa and were less active against low-EGFR expressing cells. nih.gov Furthermore, some imidazo[2,1-b]thiazole derivatives have been developed as potent dual inhibitors of EGFR and HER2. nih.gov Compounds 39 and 43 from one study were identified as highly effective dual inhibitors with IC50 values in the nanomolar range against both kinases. nih.gov Other research has explored these scaffolds as dual inhibitors of EGFR and IGF-1R. researchgate.netresearchgate.net
B-Raf Kinase: Mutations in the B-Raf kinase, especially the V600E mutation, are drivers in many cancers, including melanoma. napier.ac.uknih.gov Imidazo[2,1-b]thiazole derivatives have been developed as potent inhibitors of V600E-B-RAF. tandfonline.comnih.gov Compound 1zb, for instance, showed an IC50 of 0.978 nM against V600E-B-RAF and demonstrated superior potency against melanoma cell lines compared to the standard drug sorafenib. tandfonline.com Other series have been developed as pan-RAF inhibitors, showing activity against multiple RAF isoforms. napier.ac.uknih.gov For example, compound 38a was effective both in enzymatic and cellular assays and inhibited the downstream phosphorylation of MEK and ERK. napier.ac.uknih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in tumor immune escape by catalyzing tryptophan degradation. bohrium.comresearchgate.netnih.gov Several imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole analogs have been synthesized and evaluated as potent IDO1 inhibitors. bohrium.comelsevierpure.com Compounds have shown inhibitory activity with IC50 values in the nanomolar range. bohrium.comelsevierpure.com For example, benzo[d]imidazo[2,1-b]thiazole compounds 17, 20, and 22 displayed IDO1 inhibition with IC50 values of 53.58, 53.16, and 57.95 nM, respectively. bohrium.comelsevierpure.com Molecular modeling has confirmed that these analogs can chelate the iron within the IDO1 active site. bohrium.com
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound / Series | Target Kinase | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Compound 39 | EGFR / HER2 | IC50 | 0.153 µM / 0.108 µM | nih.gov |
| Compound 43 | EGFR / HER2 | IC50 | 0.122 µM / 0.078 µM | nih.gov |
| Compound 1zb | V600E-B-RAF | IC50 | 0.978 nM | tandfonline.com |
| Compound 10l | V600E B-Raf | IC50 | 1.20 nM | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole 20 | IDO1 | IC50 | 53.16 nM | bohrium.comelsevierpure.com |
| Imidazo[2,1-b]thiazole 8 | IDO1 | IC50 | 48.48 nM | bohrium.com |
Interference with the microtubule network is a validated anticancer strategy. Several classes of imidazo[2,1-b]thiazole derivatives have been shown to function as tubulin polymerization inhibitors. johnshopkins.edunih.govnih.govacs.org These compounds often bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics. johnshopkins.edunih.govresearchgate.net
This disruption leads to a halt in the cell cycle, predominantly at the G2/M phase. nih.govnih.govacs.org For example, treatment of cancer cells with imidazo[2,1-b] nih.govbohrium.comelsevierpure.comthiadiazole-linked oxindoles resulted in the accumulation of cells in the G2/M phase, inhibition of tubulin assembly, and an increase in cyclin-B1 protein levels. nih.govresearchgate.net Similarly, imidazo[2,1-b]thiazole-coupled noscapine (B1679977) derivatives also induced G2/M phase arrest in pancreatic cancer cells. nih.govacs.org While G2/M arrest is the most commonly reported outcome, some imidazo[2,1-b]thiazole-based aryl hydrazones have been found to cause cell cycle arrest in the G0/G1 phase. nih.gov This cell cycle blockade ultimately triggers apoptosis, or programmed cell death. nih.govacs.org
Table 3: Tubulin Inhibition and Cell Cycle Effects of Imidazo[2,1-b]thiazole Derivatives
| Compound / Series | Effect | Cell Line(s) | IC50 / Observation | Reference(s) |
|---|---|---|---|---|
| Imidazo[2,1-b] nih.govbohrium.comelsevierpure.comthiadiazole-linked oxindole (B195798) (Cmpd 7) | Tubulin Polymerization Inhibition | - | IC50 = 0.15 µM | nih.govresearchgate.net |
| 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole (Cmpd 5f) | Antiproliferative | MCF-7 | IC50 = 0.60 µM | johnshopkins.edu |
| Imidazo[2,1-b]thiazole-coupled noscapinoids | Cell Cycle Arrest | MIA PaCa-2 | G2/M Phase Arrest | nih.govacs.org |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (Cmpd 9m) | Cell Cycle Arrest | MDA-MB-231 | G0/G1 Phase Arrest | nih.gov |
Induction of Apoptosis and Mitochondrial Membrane Potential Disruption (e.g., Caspase Activation, DNA Fragmentation)
The imidazo[2,1-b]thiazole scaffold is a core component of various derivatives that have been shown to induce programmed cell death, or apoptosis, in cancer cells through mechanisms that often involve the mitochondria. Research into benzo[d]imidazo[2,1-b]thiazole-propenone conjugates has demonstrated their ability to trigger apoptosis in HeLa cells. nih.gov A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), with studies showing that treatment with these conjugates can lead to a significant loss of ΔΨm. nih.gov This depolarization is a critical early step in the intrinsic apoptotic pathway. The collapse of the mitochondrial membrane potential is linked to an increase in reactive oxygen species (ROS), which can further promote mitochondrial dysfunction and ultimately trigger apoptosis. nih.govnih.gov
The induction of apoptosis by these compounds is further confirmed by the activation of key executioner proteins. For instance, imidazo[2,1-b]thiazole-coupled noscapine derivatives have been observed to increase the expression levels of caspase-3 and promote the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. acs.org The cleavage of PARP from its native 116 kDa form to an 89 kDa fragment signifies the activation of the apoptotic cascade. acs.org Furthermore, studies on imidazo[2,1-b]thiazole-based aryl hydrazones have shown that certain derivatives can significantly increase the percentage of early apoptotic cells in a concentration-dependent manner in human breast cancer cell lines. nih.gov Some ubiquinone-imidazo[2,1-b]thiazole derivatives have also been identified as inducers of the mitochondrial permeability transition pore, a process that directly compromises the integrity of the inner mitochondrial membrane and leads to cell death. nih.gov
Anti-inflammatory Actions: Cyclooxygenase (COX) Pathway Modulation
Selective Inhibition of Cyclooxygenase-2 (COX-2) Isoenzyme
Derivatives of imidazo[2,1-b]thiazole have been specifically designed and synthesized as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) isoenzyme. The COX-2 enzyme is a key mediator in the biosynthesis of prostaglandins, which are involved in pathological inflammatory processes. nih.gov A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives demonstrated highly potent and selective COX-2 inhibition in in-vitro chemiluminescent enzyme assays. nih.govnih.govresearchgate.net
All tested compounds in this series were found to be selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the potent nanomolar range, specifically between 0.08 and 0.16 µM. nih.govnih.gov The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (designated as compound 6a in the study) proved to be the most potent among the synthesized series, with a COX-2 IC₅₀ of 0.08 µM. nih.govnih.gov Its inhibitory activity against the COX-1 isoenzyme was negligible (IC₅₀ >100 µM), resulting in a high selectivity index of over 313. nih.govnih.govresearchgate.net This level of selectivity suggests that such compounds could modulate inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. nih.gov
Table 1: In-Vitro COX-1 and COX-2 Enzyme Inhibition Data for Selected Imidazo[2,1-b]thiazole Derivatives Data sourced from studies on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.
Structural Determinants for COX-1/COX-2 Selectivity
The high degree of COX-2 selectivity exhibited by certain imidazo[2,1-b]thiazole derivatives is not accidental but rather the result of specific structural features incorporated into the molecule. nih.govnih.gov A key structural determinant is the presence of a methylsulfonyl (SO₂Me) group on the para-position of the phenyl ring at C-6 of the imidazo[2,1-b]thiazole core. nih.govnih.govresearchgate.net This particular pharmacophore is known to be crucial for COX-2 selectivity, as seen in well-established selective inhibitors like Celecoxib and Rofecoxib. nih.gov The methylsulfonyl group can insert into a distinct side pocket present in the active site of the COX-2 enzyme, an anatomical feature that is absent in the COX-1 isoform. researchgate.net
Furthermore, research has shown that both the potency and selectivity of these compounds are significantly influenced by the nature of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.govnih.govbrieflands.com Specifically, the type and size of the amine group attached to the C-5 methanamine moiety play a critical role. nih.govresearchgate.net The most potent and selective compound in one studied series featured a small N,N-dimethylamine group at this position. nih.gov Altering this amine group affects the binding interactions within the COX-2 active site, thereby modulating the inhibitory activity and the selectivity ratio over COX-1. nih.gov Thus, the combination of the 6-(4-(methylsulfonyl)phenyl) scaffold with fine-tuning of the C-5 amine substituent provides a clear strategy for designing highly selective COX-2 inhibitors based on the imidazo[2,1-b]thiazole framework. brieflands.com
Antiviral Properties: Interference with Viral Replication Cycles
Broad-Spectrum Activity against Diverse RNA and DNA Viruses (e.g., Influenza A, Vesicular Stomatitis Virus, Coxsackie B4, Feline Corona/Herpes, Junin Virus)
The imidazo[2,1-b]thiazole scaffold has served as a template for the development of compounds with a broad spectrum of antiviral activities, demonstrating efficacy against a variety of RNA and DNA viruses. nih.gov In preclinical studies, specific derivatives have shown potent inhibitory effects against several viral pathogens.
One study identified a spirothiazolidinone derivative of imidazo[2,1-b]thiazole, compound 6d , as a potent agent against Coxsackie B4 virus , an RNA virus belonging to the enterovirus group. nih.govresearchgate.net In the same study, another derivative, 5d , was found to be effective against two feline viruses: Feline coronavirus (an RNA virus) and Feline herpesvirus (a DNA virus). nih.govresearchgate.net
Research into imidazo[2,1-b]thiazole carbohydrate derivatives has uncovered significant antiviral activity against the Junin virus (JUNV) , the arenavirus responsible for Argentine hemorrhagic fever. nih.gov Certain compounds from this series displayed a level of antiviral activity in Vero cells that was superior to that of ribavirin, a broad-spectrum antiviral drug often used as a reference. nih.govresearchgate.net
Additionally, an imidazo[2,1-b]thiazole analogue, designated 4c , has been identified as an inhibitor of Influenza A virus (A/H3N2) . nih.gov This compound is believed to act by targeting the viral hemagglutinin (HA) protein, thereby preventing the low-pH conformational change required for membrane fusion and viral entry into the host cell. nih.gov The versatility of the scaffold is further highlighted by the development of derivatives that inhibit phosphatidylinositol 4-kinase IIIβ (PI4KB), a host lipid kinase essential for the replication of various viruses. nih.gov
Table 2: Antiviral Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Potential as Non-Nucleoside HIV Reverse Transcriptase Inhibitors
The imidazo[2,1-b]thiazole framework and related fused heterocyclic systems have been investigated for their potential to inhibit the human immunodeficiency virus type-1 (HIV-1). A primary target for this class of compounds is the viral enzyme reverse transcriptase (RT), a crucial component of the HIV replication cycle. The goal is to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket on the enzyme, distinct from the active site, inducing a conformational change that inactivates it.
Studies have explored derivatives of fused imidazothiazole systems as analogues of known, potent NNRTIs. For example, a series of 1H,3H-naphtho[2',3':4,5]imidazo[1,2-c]thiazoles, which are structurally related to active thiazolobenzimidazole (B1203321) NNRTIs, were synthesized and evaluated. nih.gov However, the results from this particular study indicated that replacing the benzene (B151609) fused ring with a larger naphthyl moiety had a negative impact on the anti-HIV activity, suggesting that the spatial requirements of the NNRTI binding pocket are highly specific. nih.gov
While direct, potent NNRTI activity for the core imidazo[2,1-b]thiazole scaffold is still an area of active research, related heterocyclic hybrids have shown promise. For instance, thiazole-benzimidazole and imidazo[1,2-a]pyridine (B132010) hybrids have demonstrated potent inhibitory effects against HIV-1 RT. doi.orgcsir.co.za These findings suggest that the broader class of imidazole (B134444) and thiazole-containing fused systems remains a viable starting point for the design of novel NNRTIs, though careful structural modifications are required to achieve optimal interaction with the enzyme's allosteric site.
Antioxidant Mechanisms and Oxidative Stress Mitigation: Radical Scavenging and Enzyme Interactions
Imidazo[2,1-b]thiazole derivatives have been investigated for their ability to counteract oxidative stress, a condition implicated in numerous diseases. Their antioxidant effects are attributed to several mechanisms, including direct radical scavenging and interaction with the body's antioxidant defense systems.
The capacity of imidazo[2,1-b]thiazole derivatives to neutralize free radicals is a key indicator of their antioxidant potential, commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Several studies have demonstrated this activity across various analogues. A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were assessed for their scavenging activity against the ABTS radical. nih.govresearchgate.net Within this series, compounds designated 4h, 5h, and 6h showed the highest ABTS radical removal activity. nih.govresearchgate.netbohrium.com Another compound, 4d, was identified as having the best activity among the tested oxo-hydrazone derivatives. bohrium.com Similarly, benzo[d]imidazo[2,1-b]thiazole [BIT] derivatives have shown good to excellent antioxidant activity in DPPH assays. researchgate.net Specifically, hydrazinecarbothioamide derivatives (4–6) exhibited excellent activity, while 1,2,4-triazole-3-thiones (7–9) showed good activity. researchgate.net Further research into 1,2,4-triazol-3-thione imidazothiazole derivatives found that several compounds possessed antioxidant activity comparable to the standard reference, quercetin. nih.gov The introduction of phenolic groups onto the imidazo[2,1-b]thiazole structure has also been explored as a strategy to enhance antioxidant capacity, with evaluations conducted using DPPH and other chemical models. nih.gov
| Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Oxo-hydrazone and Spirocondensed-thiazolidine derivatives | ABTS | Compounds 4h, 5h, and 6h displayed the highest activity. nih.govbohrium.com | bohrium.com, nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole (BIT) derivatives | DPPH | Hydrazinecarbothioamides showed excellent activity; 1,2,4-triazole-3-thiones showed good activity. researchgate.net | researchgate.net |
| 1,2,4-Triazol-3-thione imidazothiazole derivatives | DPPH | Activity was found to be equivalent to the reference compound quercetin. nih.gov | nih.gov |
| 6,7-dihydro-5H-imidazo[2,1-b] bohrium.comresearchgate.netthiazine derivatives | DPPH | Showed moderate levels of radical scavenging activity. dmed.org.ua | dmed.org.ua |
Lipid peroxidation (LPO) is a critical pathway of oxidative damage to cellular membranes. The ability of imidazo[2,1-b]thiazole derivatives to inhibit this process is another important facet of their antioxidant profile. Studies have shown that certain derivatives can effectively inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. bohrium.com Some of these compounds demonstrated a dose-dependent inhibitory effect. bohrium.com In a study evaluating a series of oxo-hydrazone and spirocondensed-thiazolidine derivatives, compounds 4h, 5h, and 6h were found to have the highest anti-LPO activity, alongside their potent ABTS radical scavenging effects. nih.govresearchgate.netbohrium.com This anti-LPO activity was assessed through the inhibition of the FeCl3/ascorbate-induced peroxidation in a lecithin (B1663433) liposome (B1194612) system. nih.govbohrium.com
Beyond direct radical scavenging, imidazo[2,1-b]thiazole derivatives may exert their antioxidant effects by interacting with endogenous antioxidant enzymes. To explore these potential interactions, computational molecular docking studies have been employed. Research has specifically targeted the active site of Human Peroxiredoxin 5 (PDB ID: 1HD2), an enzyme crucial for reducing peroxides and mitigating oxidative stress. nih.govresearchgate.netbohrium.com These in silico analyses were used to investigate the possible binding modes and interactions between novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole and the enzyme's active site, providing insights into their potential mechanism of action at a molecular level. nih.govbohrium.com
The ultimate measure of an antioxidant's efficacy is its ability to protect cells from oxidative damage. Preclinical studies have shown that imidazo[2,1-b]thiazole derivatives can shield cells from damage induced by oxidative stressors. In one study, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives was assessed for its protective effects. nih.gov Compound 5i from this series was found to significantly protect PC12 cells, a cell line commonly used in neuroscience research, from cell death induced by hydrogen peroxide (H2O2). nih.gov Furthermore, research into imidazo[2,1-b]thiazole-based aryl hydrazones has explored their impact on intracellular reactive oxygen species (ROS). nih.gov Excessive ROS levels can disrupt the mitochondrial membrane potential, leading to apoptosis. The investigation into how these compounds affect ROS generation in cancer cell lines like MDA-MB-231 helps to understand their potential to selectively induce cell death in highly stressed cancer cells. nih.gov
Antimicrobial and Antifungal Modalities: Inhibition of Pathogen Growth
The imidazo[2,1-b]thiazole framework is a core component of compounds investigated for their potential to inhibit the growth of pathogenic microorganisms. nih.gov Research has focused on defining their spectrum of activity against various clinically relevant bacteria.
Derivatives of imidazo[2,1-b]thiazole have been tested against a range of both Gram-positive and Gram-negative bacteria, showing varied levels of efficacy.
Against the Gram-positive bacterium Staphylococcus aureus, results have been mixed. Some synthesized series of imidazo[2,1-b]-1,3,4-thiadiazoles were found to be inactive. nih.govmdpi.com However, other studies have identified derivatives with notable activity. For instance, a chalcone-based imidazothiazole, compound ITC-1, showed activity with a Minimum Inhibitory Concentration (MIC) of 500 µg/ml. bio-conferences.org A series of new triazole fused imidazo[2,1-b]thiazole hybrids also demonstrated promising broad-spectrum antimicrobial activity, with compound 9c showing significant anti-biofilm effects against S. aureus. nih.gov
The activity against Gram-negative bacteria has also been widely explored.
Escherichia coli : Several derivatives have shown slight to moderate activity. nih.govmdpi.com Compounds 5d and 6h from one series were moderately active. nih.gov In another study, chalcone-based derivatives ITC-2 and ITC-3 were active at an MIC of 500 µg/ml. bio-conferences.org Certain 6-Phenyl-2-substituted imidazo (B10784944) [2,1-b]-1,3,4-thiadiazole derivatives also displayed moderate to good antibacterial activity against E. coli. indexcopernicus.com
Pseudomonas aeruginosa : Activity against this opportunistic pathogen has been observed. Compound 7b was reported to be moderately active. nih.govmdpi.com The chalcone-based compounds ITC-2 and ITC-3 were also effective, with MIC values of 200 µg/ml and 500 µg/ml, respectively. bio-conferences.org
Proteus vulgaris : In a study of 4′,5-bisthiazole derivatives, one compound (designated 37) showed superior activity against P. vulgaris when compared to the standard antibiotics amoxicillin (B794) and ciprofloxacin. mdpi.com
| Bacterial Strain | Derivative Class / Compound | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus (Gram +) | Chalcone-based imidazothiazole (ITC-1) | 500 µg/ml | bio-conferences.org |
| Staphylococcus aureus (Gram +) | Triazole fused imidazo[2,1-b]thiazole (9c) | Promising anti-biofilm activity | nih.gov |
| Escherichia coli (Gram -) | Imidazo[2,1-b]-1,3,4-thiadiazole (5d, 6h) | Moderate activity | nih.gov |
| Escherichia coli (Gram -) | Chalcone-based imidazothiazole (ITC-2, ITC-3) | 500 µg/ml | bio-conferences.org |
| Pseudomonas aeruginosa (Gram -) | Imidazo[2,1-b]-1,3,4-thiadiazole (7b) | Moderate activity | nih.gov |
| Pseudomonas aeruginosa (Gram -) | Chalcone-based imidazothiazole (ITC-2) | 200 µg/ml | bio-conferences.org |
| Proteus vulgaris (Gram -) | 4′,5-bisthiazole derivative (37) | Superior to amoxicillin and ciprofloxacin | mdpi.com |
Efficacy Against Fungal Species (e.g., Candida albicans, Aspergillus niger)
The Imidazo[2,1-b]thiazole core is a recognized scaffold in the development of novel antifungal agents. mdpi.com Studies on related fused heterocyclic systems, such as imidazo[2,1-b]-1,3,4-thiadiazoles, have shown a range of activity against various microorganisms. nih.gov Some of these derivatives were found to possess slight to moderate activity against Candida albicans. nih.gov
In broader studies of thiazole derivatives, certain compounds have demonstrated high antifungal activity against clinical C. albicans strains, with efficacy that was comparable or even superior to the standard drug nystatin. nih.gov The mechanism of this antifungal action is thought to be related to interference with the fungal cell wall and/or cell membrane. nih.gov Other research on related structures, such as imidazo[4,5-g]quinoxaline derivatives, also reported moderate to weak antifungal activity against both Candida albicans and Aspergillus niger. nih.gov Thiazolylhydrazone derivatives, another related class, have shown promising activity against C. albicans with Minimum Inhibitory Concentrations (MICs) ranging from 0.125–16.0 μg/mL. nih.gov
Other Identified Biological Targets and Receptor Interactions
A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives has been synthesized and assessed as potential inhibitors of the 15-lipoxygenase (15-LOX) enzyme. Among the tested compounds, one derivative in particular, identified as compound 5i and featuring a 2,4,4-trimethylpentan-2-yl group, was the most active. This compound proved to be twice as potent as the reference drug, quercetin. Docking studies suggest that this compound interacts effectively with the 15-LOX target enzyme, with hydrophobic interactions playing a key role in the binding process.
Table 1: 15-Lipoxygenase Inhibition by Imidazo[2,1-b]thiazole Derivative This table is based on data from a study evaluating 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives.
| Compound | Description | Relative Potency | Source |
|---|---|---|---|
| Compound 5i | Derivative with a 2,4,4-trimethylpentan-2-yl pendent group | Two times more potent than Quercetin | nih.gov |
| Quercetin | Reference Drug | Reference | nih.gov |
The imidazo[2,1-b]thiazole scaffold has been utilized in the development of compounds that modulate G-protein coupled receptors. Specifically, patents have been filed for derivatives designed as modulators of activity at the 5-HT6 serotonin (B10506) receptor, indicating targeted research in this area. While the scaffold has been explored for various central nervous system targets, specific research detailing interactions with orexin (B13118510) receptors was not prominent in the reviewed literature.
Certain 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been identified as effective potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govnih.gov This activity is particularly relevant for correcting defects in CFTR mutants, such as the common ΔF508 mutation that causes cystic fibrosis. nih.govnih.govnih.gov The mechanism of these derivatives is linked to the established ability of 1,4-dihydropyridines (1,4-DHPs), which block L-type Ca2+ channels, to also enhance CFTR gating. nih.govnih.govnih.gov
Researchers evaluated a series of these compounds for their ability to enhance the activity of ΔF508-CFTR. nih.gov The studies identified several 1,4-DHPs based on the imidazo[2,1-b]thiazole scaffold as having an interesting profile of activity as CFTR potentiators. nih.govnih.gov Specifically, compounds designated as 17, 18, 20, 21, 38, and 39 were highlighted for their promising activity. nih.govnih.gov This research has established CFTR as a new therapeutic target for this class of compounds. nih.govnih.govnih.gov
The imidazo[2,1-b]thiazole scaffold is the core structure of the well-known anthelmintic drug, Levamisole (B84282). This class of compounds has been widely recognized for its anthelmintic properties. mdpi.com Levamisole's mechanism of action involves acting as an agonist at the nicotinic acetylcholine (B1216132) receptors found on the muscle cells of nematodes. This interaction triggers a spastic paralysis in the worms, leading to their expulsion. The extensive clinical use and research history of Levamisole suggest that the imidazo[2,1-b]thiazole ring is a key pharmacophore for antiparasitic activity.
A peculiar and significant pharmacological behavior has been identified in a number of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines. nih.gov These compounds function as L-type calcium channel blockers. nih.gov Uniquely, the presence of the imidazo[2,1-b]thiazole system confers a high degree of selectivity, resulting in inotropic and/or chronotropic (force and rate, respectively) cardiovascular activity that is highly selective for cardiac tissue over vascular smooth muscle. nih.gov This selective cardiodepressant activity means the compounds may be promising agents for treating specific cardiovascular conditions like cardiac hypertrophy and ischemia. nih.gov The interaction with the L-type calcium channel binding site, common to other aryl-dihydropyridines, has been demonstrated through binding property investigations. nih.gov
Lack of Publicly Available Research on the Modulation of Endothelial Nitric Oxide Synthase (eNOS) Transcription by Imidazo[2,1-b]thiazole Derivatives
A comprehensive review of publicly available scientific literature reveals a significant gap in the research concerning the specific chemical compound this compound and its derivatives in relation to the modulation of endothelial nitric oxide synthase (eNOS) transcription. Extensive searches have been conducted to identify preclinical studies that investigate the mechanistic elucidation and biological target interaction of this class of compounds with the eNOS pathway.
Despite the broad interest in imidazo[2,1-b]thiazole derivatives for various therapeutic applications, including oncology and infectious diseases, there is currently no available data to support a discussion on their effects on eNOS transcription. The existing body of research on imidazo[2,1-b]thiazoles primarily focuses on their anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.
Therefore, the section on the "Modulation of Endothelial Nitric Oxide Synthase (eNOS) Transcription" cannot be developed at this time due to the absence of relevant scientific findings. Further research is required to explore the potential interaction of this compound and its related compounds with the nitric oxide signaling pathway in the endothelium.
Advanced Computational and Theoretical Chemistry in Imidazo 2,1 B Thiazole Research
Molecular Docking Simulations for Ligand-Target Binding Prediction and Structural Understanding
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in elucidating the binding mechanism and predicting the strength of the interaction for imidazo[2,1-b]thiazole (B1210989) derivatives.
Molecular docking studies have been extensively employed to predict the binding affinities of imidazo[2,1-b]thiazole derivatives against a variety of biological targets, offering insights into their potential therapeutic mechanisms.
Cyclooxygenase-2 (COX-2): A new series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore has been synthesized and evaluated. nih.gov Docking studies revealed that these compounds are selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent 0.08-0.16 µM range. nih.gov One of the most effective compounds, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, was identified as a highly potent and selective COX-2 inhibitor. nih.gov The potency and selectivity were found to be influenced by the nature and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov
Tubulin: Imidazo[2,1-b]thiazole linked triazole conjugates have been investigated as microtubule-destabilizing agents. nih.gov Compounds 4g and 4h, in particular, showed significant antiproliferative effects against human lung cancer cells (A549) with IC50 values of 0.92 and 0.78 μM, respectively. nih.gov These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Caspase-3: In a study of bis(quinolinone)/1,2,3-triazole hybrids, molecular docking was used to explore binding modes within the active site of the caspase-3 enzyme. mdpi.com The results indicated that these hybrid molecules, which can incorporate the imidazo[2,1-b]thiazole scaffold, could act as potential caspase-3 inhibitors, thereby exhibiting antiapoptotic activity. mdpi.com
DNA Gyrase: While direct docking studies on Imidazo[2,1-b]thiazol-5-ylmethanamine with DNA gyrase are not extensively detailed in the provided results, the broader class of imidazo[2,1-b]thiazoles has been explored for antibacterial activity, where DNA gyrase is a common target.
Peroxiredoxin 5: To understand the antioxidant activity of novel imidazo[2,1-b]thiazole derivatives, docking studies were conducted targeting the active site of Human Peroxiredoxin 5 (PDB ID: 1HD2). researchgate.netnih.govresearchgate.net This analysis helped to explore the possible interactions that contribute to the observed antioxidant effects of compounds such as 4h, 5h, and 6h, which showed high activity. nih.govresearchgate.net
Kinases:
Focal Adhesion Kinase (FAK): Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as potential FAK inhibitors. nih.gov Docking studies illuminated the binding modes of these compounds, revealing critical interactions with amino acid residues in the FAK active site. nih.gov Derivatives with methyl, propyl, or phenyl groups on the spirothiazolidinone ring demonstrated high FAK inhibitory activity. nih.gov
Pim-1 Kinase: Molecular docking simulations of bis-thiazole derivatives, a related structural class, were performed against Pim-1 kinase (PDB ID: 2OBJ). frontiersin.org Compounds 5a and 5b showed high binding affinities with energies of -11.46 and -12.66 kcal/mol, respectively, suggesting potential Pim-1 kinase inhibition. frontiersin.org
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand, defining the binding site's characteristics.
Caspase-3: For bis(quinolinone)/1,2,3-triazole hybrids, docking studies revealed that stabilization within the caspase-3 active site occurs through hydrogen bond interactions with residues ASP135 and LYS137. mdpi.com The quinoline (B57606) NH and triazole C=N functionalities were shown to have crucial binding interactions with LYS137, GLY125, and THR140. mdpi.com
Pim-1 Kinase: Docking of bis-thiazole derivatives into the Pim-1 kinase active site showed that compounds 5a and 5b formed two hydrogen bonds with the key amino acid residue Lys67. frontiersin.org This interaction was considered significant as the standard inhibitor AZD-1208 formed only one hydrogen bond with the same residue. frontiersin.org
Focal Adhesion Kinase (FAK): Computational studies on imidazo[2,1-b]thiazole derivatives targeting FAK highlighted critical interactions with amino acid residues located in the active site, providing a structural basis for their inhibitory activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and the conformational behavior of the ligand in the binding pocket over time. For several imidazo[2,1-b]thiazole derivatives, MD simulations were performed to validate the docking results and to understand the stability of the protein-ligand complex. nih.govrsc.org These simulations help to visualize the complex's behavior under physiological conditions. rsc.org The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein backbone and ligand atoms throughout the simulation. rsc.org For instance, in a study on antitubercular agents, the best conformations from docking were subjected to MD simulations to examine the stability of the protein-ligand complex, analyzing changes in binding energy and intermolecular interactions like hydrogen bonds. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles, a related scaffold, QSAR investigations were conducted on a set of 42 derivatives to determine the descriptors influencing their antiproliferative potency. nih.govresearchgate.net The resulting three-variable models showed that lipophilicity, electronic, and steric factors are decisive for the compounds' activity. nih.govresearchgate.net These models yielded high squared correlation coefficient (r²) values between 0.887 and 0.924 and demonstrated good predictive accuracy, as confirmed by high leave-one-out cross-validation coefficients (Q² or Rcv²) ranging from 0.842 to 0.904. nih.govresearchgate.net Such models are valuable for predicting the activity of new, untested compounds and guiding the design of more potent derivatives.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, DFT analysis provided insights into their electronic structures. nih.gov These calculations revealed that halogen substitutions enhanced biological activity, which was attributed to increased electron-withdrawing effects. nih.gov The analysis of the HOMO-LUMO energy gap (ΔE) showed that a derivative with a methoxy (B1213986) substituent had the highest reactivity (lowest ΔE of 3.86 eV), while halogenated derivatives exhibited greater chemical stability (higher ΔE of 4.24 eV). nih.gov Furthermore, Molecular Electrostatic Potential (MESP) studies highlighted the distribution of electrostatic potential across the molecular surface, with distinct electron density distributions supporting the observed bioactivity. nih.gov These quantum chemical calculations are crucial for understanding the intrinsic electronic properties that govern molecular interactions and reactivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compound Prioritization
In silico ADME prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and potential drug-likeness. Virtual ADME studies have been conducted for various series of imidazo[2,1-b]thiazole derivatives to determine the relationship between their biological, electronic, and physicochemical properties. nih.govbohrium.com These computational predictions help to prioritize compounds for further preclinical development. For example, promising in silico ADME profiling, toxicity, drug-likeness, and drug-score data were reported for highly active anti-melanoma imidazo[2,1-b]thiazole derivatives. nih.gov Similarly, ADME studies for antitubercular derivatives showed that certain compounds possessed favorable lipophilicity and enzyme inhibition profiles. nih.gov This early-stage filtering helps to reduce the likelihood of late-stage failures due to poor pharmacokinetic properties.
Emerging Research Directions and Future Prospects in Imidazo 2,1 B Thiazole Chemistry
Rational Design of Multi-Target Directed Ligands (MTDLs) based on the Imidazothiazole Scaffold
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.gov This has led to the rise of polypharmacology and the rational design of Multi-Target Directed Ligands (MTDLs)—single chemical entities engineered to modulate multiple biological targets simultaneously. benthamscience.comresearchgate.net The imidazo[2,1-b]thiazole (B1210989) scaffold is an ideal starting point for MTDL design due to its established activity against a diverse range of targets. nih.govresearchgate.net
The design of MTDLs often involves molecular hybridization, where distinct pharmacophores are integrated into a single molecule. For instance, the imidazo[2,1-b]thiazole core, known for its anticancer properties through mechanisms like tubulin polymerization inhibition and kinase inhibition, can be conjugated with other pharmacophores to create a synergistic effect. researchgate.netnih.govresearchgate.net A key strategy involves linking the imidazo[2,1-b]thiazole moiety to a group known to inhibit a different, but complementary, pathway in cancer progression. For example, a chalcone conjugate of imidazo[2,1-b]thiazole was designed to act as a microtubule-destabilizing agent, effectively combining two recognized anticancer pharmacophores. nih.gov
Future MTDL design will leverage the known structure-activity relationships (SARs) of imidazo[2,1-b]thiazole derivatives to achieve a balanced affinity profile against selected targets. nih.gov For neurodegenerative diseases like Alzheimer's, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in its pathology. The imidazo[2,1-b]thiazole scaffold could serve as the core structure, with functional groups added to specifically interact with the binding sites of both enzymes.
Table 1: Conceptual Design of Imidazo[2,1-b]thiazole-based MTDLs
| Therapeutic Area | Target 1 | Target 2 | Rationale for MTDL Strategy |
|---|---|---|---|
| Oncology | Tubulin | EGFR Kinase | Combining microtubule disruption with inhibition of cell signaling pathways to overcome resistance. researchgate.netnih.gov |
| Neurodegenerative | Acetylcholinesterase | MAO-B | Simultaneously addressing neurotransmitter depletion and oxidative stress in Alzheimer's disease. benthamscience.com |
Development of Novel Synthetic Methodologies for Enhanced Diversity and Scalability
The exploration of the chemical space around the imidazo[2,1-b]thiazole core is dependent on the availability of efficient, robust, and versatile synthetic methods. nih.gov While traditional methods often rely on the cyclocondensation of 2-aminothiazoles with α-haloketones, recent research has focused on developing novel methodologies that offer greater diversity, scalability, and adherence to the principles of green chemistry. researchgate.netmdpi.com
One significant advancement is the development of one-pot, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), to construct the imidazo[2,1-b]thiazole scaffold. mdpi.com These reactions offer high atom economy and operational simplicity, allowing for the rapid generation of diverse libraries of compounds from readily available starting materials. mdpi.com Another emerging area is the use of novel catalyst systems, such as copper-catalyzed C-N coupling reactions, to facilitate the synthesis of complex imidazothiazole-indole hybrids. researchgate.net
Furthermore, mechanochemical strategies and the use of environmentally benign solvent systems like PEG-400 or aloe vera/water are being explored to create more sustainable synthetic routes. researchgate.netresearchgate.net These methods often lead to shorter reaction times, high yields, and a reduction in hazardous waste. researchgate.net The ability to scale up these new reactions is also a critical consideration, ensuring that promising lead compounds can be produced in sufficient quantities for further preclinical and clinical evaluation. jetir.orgjetir.org
Table 2: Comparison of Synthetic Methodologies for Imidazo[2,1-b]thiazoles
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Thioamination | Sequential C-N and C-S bond formation. | High efficiency, broad functional group tolerance, scalability. | jetir.orgjetir.org |
| Groebke–Blackburn–Bienaymé Reaction | One-pot, multi-component reaction. | High atom economy, operational simplicity, rapid library generation. | mdpi.com |
| Green Chemistry Approach (PEG-400) | Use of a sustainable and versatile solvent. | High yields, environmentally friendly, reusable solvent. | researchgate.net |
Exploration of Imidazothiazole Derivatives in Neglected Tropical Diseases and Rare Conditions
The versatile pharmacology of the imidazo[2,1-b]thiazole scaffold extends to infectious diseases, including several neglected tropical diseases (NTDs). Derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes like pantothenate synthetase. researchgate.netnih.gov The anthelmintic drug Levamisole (B84282) is itself a tetrahydro-imidazo[2,1-b]thiazole derivative, highlighting the scaffold's potential in this area. nih.gov
Researchers are actively exploring imidazo[2,1-b]thiazole-based compounds as potential treatments for other NTDs such as malaria, leishmaniasis, and Chagas disease. The strategy often involves molecular hybridization, combining the imidazothiazole core with other known antiparasitic agents to create more potent and selective drugs. researchgate.net For instance, imidazo[2,1-b]thiazole-hydrazone-thiazole hybrids have been investigated as promising anti-mycobacterial agents. researchgate.net
Beyond NTDs, there is growing interest in applying these compounds to rare diseases, particularly certain types of cancer. Several derivatives have demonstrated potent in vitro antiproliferative activity against melanoma cell lines, with some compounds showing selectivity over other cancer types. nih.gov The ability to functionalize the imidazo[2,1-b]thiazole core at multiple positions allows for fine-tuning of the molecule's properties to target specific proteins or pathways implicated in rare conditions.
Application of Artificial Intelligence and Machine Learning in Imidazothiazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govijettjournal.org These computational tools are being applied to the imidazo[2,1-b]thiazole scaffold to accelerate the identification of new lead compounds and optimize their properties.
In silico molecular docking and molecular dynamics simulations are used to predict how these compounds bind to their target proteins, providing insights into their mechanism of action. nih.govresearchgate.net These computational studies can guide the rational design of new derivatives with improved potency and selectivity. For example, docking studies have been used to understand how imidazo[2,1-b]thiazole-chalcone conjugates interact with tubulin and how other derivatives bind to kinases like EGFR and HER2. nih.govresearchgate.net
Table 3: AI/ML Applications in Imidazo[2,1-b]thiazole Research
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| Machine Learning (QSAR) | Predict antiproliferative activity based on chemical structure. | Prioritization of synthetic targets with high predicted potency. |
| Molecular Docking | Simulate binding of derivatives to target proteins (e.g., kinases, tubulin). | Elucidation of binding modes and mechanism of action; guide for lead optimization. researchgate.net |
| Virtual Screening | Screen large virtual libraries of imidazothiazole compounds against a target. | Rapid identification of potential "hit" compounds for further testing. nih.gov |
Integration of Omics Data for Deeper Mechanistic Understanding and Target Identification
The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the complex biological systems in which drugs operate. nih.govrsc.org Integrating omics data into the study of imidazo[2,1-b]thiazole derivatives can provide a deeper understanding of their mechanisms of action, identify novel targets, and discover biomarkers for patient stratification. embopress.orgnih.gov
For example, treating cancer cells with an imidazo[2,1-b]thiazole derivative and then performing transcriptomic (RNA-seq) or proteomic analysis can reveal which genes and proteins are differentially expressed. This can uncover the cellular pathways that are modulated by the compound, potentially identifying its primary target or revealing off-target effects. nih.gov This approach moves beyond a single-target hypothesis and provides a holistic view of the drug's impact on the cell.
This multi-omics approach can also aid in the identification of resistance mechanisms. By comparing the omics profiles of sensitive and resistant cells, researchers can uncover the pathways that cancer cells exploit to evade the drug's effects. This knowledge is crucial for designing combination therapies or developing next-generation compounds that can overcome resistance. embopress.org Causal integration of multi-omics data with prior knowledge networks can generate robust mechanistic hypotheses that can be tested experimentally, accelerating the entire drug development pipeline. embopress.org
Advanced Analytical Characterization Techniques in Imidazo 2,1 B Thiazole Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of imidazo[2,1-b]thiazole (B1210989) derivatives. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize the imidazo[2,1-b]thiazole scaffold. dergipark.org.tr
In ¹H NMR spectra of imidazo[2,1-b]thiazole derivatives, the protons on the heterocyclic core have characteristic chemical shifts. For instance, the proton at the C5 position typically appears as a singlet in the downfield region, often between 8.06 and 8.31 ppm, while the C2-H proton resonates further upfield, generally between 6.80 and 7.11 ppm. dergipark.org.tr The specific chemical shifts and coupling constants of these protons are crucial for confirming the substitution patterns on the bicyclic ring system.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the imidazo[2,1-b]thiazole core display distinct signals; for example, C5 is observed around 109-110 ppm, C2 at approximately 111 ppm, and the bridgehead carbon (C7a) resonates near 149 ppm. dergipark.org.tr The precise chemical shifts help in confirming the successful synthesis of the target molecule and in assigning its structure. uobaghdad.edu.iq
Interactive Table: Representative NMR Chemical Shifts (δ, ppm) for the Imidazo[2,1-b]thiazole Core
The data presented below is compiled from various substituted imidazo[2,1-b]thiazole derivatives and may vary based on substitution and solvent. dergipark.org.tr
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C2-H | 6.80 - 7.11 | 111.1 - 111.6 |
| C5-H | 8.06 - 8.31 | 109.8 - 110.2 |
| C6 | - | 145.5 - 145.7 |
| C7a | - | 149.6 - 149.8 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of Imidazo[2,1-b]thiazol-5-ylmethanamine, IR spectra can confirm the presence of the amine (N-H) group, aromatic rings (C-H and C=C stretches), and the characteristic vibrations of the heterocyclic system. mdpi.com In published studies on related structures, characteristic absorption bands for aromatic C-H stretching are observed in the 3065-3204 cm⁻¹ region. dergipark.org.tr The presence of a primary amine group would be indicated by N-H stretching vibrations typically found in the 3300-3500 cm⁻¹ range.
Interactive Table: Characteristic IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives dergipark.org.tr
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretch | 3065 - 3204 |
| Amine N-H | Stretch | ~3300 - 3500 |
| Heterocyclic C=N/C=C | Stretch | ~1550 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems, such as the imidazo[2,1-b]thiazole ring. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore. For a series of 2-alkyl-6-arylimidazo[2,1-b] dergipark.org.trnih.govresearchgate.netthiadiazoles, a related heterocyclic system, UV spectral bands were observed at 255 nm and 277 nm. researchgate.net Another derivative showed a spectral band at 262 nm. researchgate.net These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the type and position of substituents on the ring.
Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar, non-volatile molecules like imidazo[2,1-b]thiazole derivatives, allowing the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule with high confidence. This is crucial for confirming the molecular formula of newly synthesized compounds. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, assessing compound purity, and identifying metabolites of parent drugs. mdpi.com The LC system separates the components of a mixture, which are then sequentially ionized and detected by the mass spectrometer.
Chromatographic Methods for Purity Assessment and Compound Analysis (HPLC, TLC)
Chromatographic techniques are fundamental for the separation, identification, and purification of compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a key characteristic used for identification. The spots on a TLC plate are often visualized using UV light (at 254 or 365 nm). mdpi.com
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of chemical compounds. It is the gold standard for determining the purity of a substance. By using a standard of known concentration, HPLC can also be used for quantitative analysis. When coupled with a UV or MS detector, HPLC provides both retention time and spectroscopic data, which together allow for highly confident identification and quantification of the target compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
While spectroscopic methods provide powerful evidence for a molecule's structure, X-ray crystallography offers the most definitive and unambiguous structural proof. This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and the absolute conformation of the molecule. For imidazo[2,1-b]thiazole derivatives, single-crystal X-ray diffraction has been used to confirm the chemical structure and connectivity of the atoms, serving as the ultimate validation of the proposed structure.
Patent Landscape Analysis and Intellectual Property in Imidazo 2,1 B Thiazole Drug Discovery
Trends in Patent Filings for Imidazothiazole Derivatives
Patent filings for imidazothiazole derivatives have shown a consistent upward trend over the past two decades, reflecting the scaffold's versatility and therapeutic potential. Analysis of the patent landscape reveals several key trends:
Broadening Therapeutic Scope: Early patents often focused on the well-established anthelmintic properties of compounds like Levamisole (B84282). google.comspruson.com However, recent filings demonstrate a significant expansion into new therapeutic areas. A large volume of patents now target applications in oncology, with claims directed towards kinase inhibition, tubulin polymerization inhibition, and the modulation of cancer-related signaling pathways. researchgate.netgoogle.comresearchgate.net There is also a growing interest in their use as anti-infective agents, with patents covering antibacterial, antifungal, antiviral, and antimycobacterial activities. bohrium.comnih.govnih.govmdpi.com
Focus on Specific Isomers and Formulations: As the field matures, there is an increasing focus on patenting specific, highly active stereoisomers. For instance, processes for resolving racemic mixtures to isolate the more active laevorotatory isomer of compounds like 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole have been patented. google.com Furthermore, patents are being filed for novel formulations designed to improve stability and delivery, such as non-aqueous injectable suspensions combining levamisole with other active agents. spruson.com
Mechanism-Specific Claims: Patents are progressively moving from broad claims on compound classes to more specific, mechanism-based claims. This includes the targeting of specific enzymes like carbonic anhydrase, focal adhesion kinase (FAK), and protein or lipid kinases (e.g., PI3-K). google.comnih.govnih.gov This trend indicates a deeper understanding of the molecular targets of these derivatives.
Expansion into Agrochemicals: Beyond human health, a notable trend is the filing of patents for the use of imidazothiazole derivatives in agriculture. For example, patents have been granted for their use in treating and preventing nematode infections in plants. google.com
The following table summarizes the key areas of patent activity for Imidazo[2,1-b]thiazole (B1210989) derivatives.
| Therapeutic/Application Area | Focus of Patent Claims | Example Patent Reference |
| Anthelmintic | Resolution of isomers, combination formulations. | US3646051A google.com |
| Anticancer | Kinase inhibitors, tubulin inhibitors, cell cycle modulators. | WO2010112874A1 google.com |
| Anti-infective | Antibacterial, antiviral, antimycobacterial, antifungal agents. | PubMed ID: 31862455 nih.gov |
| Cardiovascular | Modulation of endothelial NO synthase. | US8080569B2 google.com |
| Nematocidal (Plant Health) | Treatment of nematode infections in plants. | CA3205153A1 google.com |
Analysis of Key Synthetic Routes and Biological Applications Claimed in Patents (excluding human clinical claims)
Patents related to imidazo[2,1-b]thiazole derivatives disclose a variety of synthetic strategies and a broad spectrum of biological activities in non-clinical models.
Key Synthetic Routes in Patents:
The synthesis of the imidazo[2,1-b]thiazole core is a central aspect of many patents. The most common patented route involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. Variations of this fundamental approach are frequently claimed.
Classical Hantzsch-type Synthesis: A primary route involves the condensation of a substituted 2-aminothiazole with various α-bromo aralkyl ketones (phenacyl bromides). Patents often claim novel derivatives by modifying the substituents on both the thiazole (B1198619) and the ketone starting materials. nih.gov
Multicomponent Reactions: More recent patent literature highlights the use of efficient one-pot synthesis methods like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. researchgate.netmdpi.com This approach allows for the rapid generation of diverse and complex imidazo[2,1-b]thiazole libraries by combining an aldehyde, a 2-aminothiazole, and an isocyanide in a single step, which is advantageous for drug discovery. mdpi.com
Microwave-Assisted Synthesis: Some patents describe the use of microwave assistance to accelerate the reaction and improve yields, often using green chemistry principles like polyethylene (B3416737) glycol (PEG) as a reaction medium. researchgate.net
Biological Applications Claimed in Patents:
Patents for imidazo[2,1-b]thiazole derivatives claim a wide range of biological effects, supported by in vitro and in vivo non-human data.
Enzyme Inhibition: A significant number of patents claim the inhibition of various enzymes. This includes:
Kinase Inhibition: Derivatives are claimed as inhibitors of protein and lipid kinases, such as PI3-K, which are crucial in cancer cell signaling. google.com Others inhibit focal adhesion kinase (FAK), a target in mesothelioma. nih.gov
Carbonic Anhydrase (CA) Inhibition: Specific derivatives, such as imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, are patented as selective inhibitors of CA isoforms like hCA II. nih.gov
Antiproliferative Activity: Many patents claim efficacy against various cancer cell lines. The mechanisms cited include the inhibition of tubulin polymerization and the induction of cell cycle arrest, particularly in the G2/M phase. researchgate.netacs.org
Antimicrobial Activity: Patents cover a broad spectrum of antimicrobial applications.
Antiviral: Activity against viruses such as Coxsackie B4, Feline corona, and Feline herpes viruses has been claimed. bohrium.comnih.gov
Antimycobacterial: Derivatives are patented for their activity against Mycobacterium tuberculosis. bohrium.comnih.govresearchgate.net
Antibacterial/Antifungal: Compounds have been patented for their effectiveness against various Gram-positive and Gram-negative bacteria and fungi, with some specifically designed for treating genitourinary infections while having a reduced impact on beneficial lactobacilli. nih.govmdpi.com
Nematocidal Activity: Patents explicitly claim the use of imidazothiazole compounds for controlling nematode infections in plants, demonstrating a key application in the agrochemical sector. google.com
Modulation of Cellular Signaling: Some patents claim the ability of these compounds to modulate specific cellular pathways, such as upregulating the expression of endothelial nitric oxide (NO) synthase, with potential applications in cardiovascular models. google.com
The table below details patented biological applications and the corresponding synthetic approaches.
| Biological Application (Non-Human) | Claimed Mechanism/Use | General Synthetic Approach Claimed |
| Anticancer | Inhibition of FAK, PI3-K, tubulin polymerization. | Condensation of 2-aminothiazoles with α-haloketones. |
| Antiviral | Inhibition of Feline corona, Feline herpes, Coxsackie B4 virus. | Synthesis of acyl-hydrazone and spirothiazolidinone derivatives. |
| Antimycobacterial | Inhibition of Mycobacterium tuberculosis growth. | Molecular hybridization to create imidazo[2,1-b]thiazole-hydrazone-thiazoles. |
| Cardiovascular Regulation | Upregulation of endothelial NO synthase expression. | Synthesis of various substituted imidazo[2,1-b]thiazoles. |
| Plant Health | Control of nematode infections. | Synthesis of novel imidazothiazole analogs. |
Strategic Implications for Future Research and Development and Commercialization Opportunities
The patent landscape for imidazo[2,1-b]thiazole derivatives offers significant insights for future strategic planning in both research and commercialization.
Future Research and Development:
Targeting Drug Resistance: The historical success of imidazothiazoles like levamisole against resistant parasites provides a strategic basis for developing new derivatives to combat drug resistance in other areas, such as oncology and infectious diseases. spruson.com Research should focus on derivatives that can overcome known resistance mechanisms.
Scaffold Diversification and Hybridization: The versatility of the imidazo[2,1-b]thiazole core allows for extensive chemical modification. Future R&D could strategically focus on creating hybrid molecules that combine the imidazothiazole scaffold with other pharmacophores to achieve synergistic effects or multi-target activity, a strategy already seen in some patents. nih.govresearchgate.net
Exploring Novel Mechanisms: While kinase inhibition is a well-patented area, there is an opportunity to explore and patent novel mechanisms of action. Research into their effects on other cellular targets, such as epigenetic modulators or protein-protein interactions, could open new intellectual property avenues.
Focus on Agrochemicals: The proven nematocidal activity represents an underexplored but commercially significant area. google.com R&D focused on developing potent and environmentally safe imidazothiazole-based pesticides and herbicides could yield valuable patents and products.
Commercialization Opportunities:
Repurposing and New Indications: There is a clear commercial opportunity in repurposing existing imidazothiazole compounds or their derivatives for new indications. The wealth of data on their anticancer and anti-inflammatory properties suggests that compounds initially explored for one disease may find new life in another, creating opportunities for new use patents. mdpi.comnih.gov
Combination Therapies: The ability of some imidazo[2,1-b]thiazole derivatives to potentiate the effects of existing drugs, such as the enhancement of gemcitabine's activity, presents a strong commercialization strategy. nih.gov Developing these compounds as adjuvants or in fixed-dose combinations with established therapies can provide a faster path to market.
Veterinary and Agricultural Markets: The anthelmintic and nematocidal properties are pillars of the commercial potential of this class. google.comgoogle.com There remains a significant market for improved treatments for parasitic infections in livestock and for crop protection. Developing next-generation compounds with better efficacy, safety profiles, and resistance-breaking capabilities is a key commercial goal.
Out-licensing and Partnerships: Organizations with strong patent portfolios covering novel synthetic routes (e.g., efficient multicomponent reactions) or specific biological applications can leverage this intellectual property through out-licensing to larger pharmaceutical or agrochemical companies. mdpi.com Partnerships can help de-risk the high cost of later-stage development and commercialization.
Q & A
Q. What are the common synthetic strategies for preparing Imidazo[2,1-b]thiazol-5-ylmethanamine derivatives?
A one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of NH₄Cl under reflux conditions is widely used. This method tolerates electron-donating and electron-withdrawing substituents on aldehydes, yielding derivatives in moderate to good yields . Another approach employs Eaton's reagent (a mixture of P₂O₅ and methanesulfonic acid) for Friedel-Crafts acylation under solvent-free conditions, achieving high yields (90–96%) through optimized temperature (80°C) and catalyst selection .
Q. What biological targets are associated with Imidazo[2,1-b]thiazole derivatives?
These compounds exhibit activity against enzymes such as 15-lipoxygenase (15-LOX), cyclooxygenase-2 (COX-2), and mitochondrial NADH dehydrogenase. They also show antimicrobial, antiviral, antitumor, and antiparasitic properties . For example, methyl sulfonyl-containing derivatives act as selective COX-2 inhibitors (IC₅₀ = 0.08–0.16 µM) .
Q. What analytical methods are used to characterize these compounds?
Thin-layer chromatography (TLC) and melting point analysis are standard for monitoring reactions and purity assessment. Spectroscopic techniques like NMR, IR, and mass spectrometry are employed for structural elucidation. In pharmacological studies, COX-1/COX-2 inhibition assays (using enzyme immunoassays) and in vitro cytotoxicity evaluations (e.g., MTT assays) are common .
Advanced Research Questions
Q. How do structural modifications at the C-5 position influence COX-2 selectivity?
Substituting the C-5 amine with bulkier groups (e.g., N,N-dimethyl) enhances COX-2 selectivity. For instance, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) showed a selectivity index of 313.7 (COX-2 IC₅₀ = 0.08 µM vs. COX-1 IC₅₀ >100 µM). Smaller amines reduce potency and selectivity, highlighting the role of steric and electronic effects .
Q. How can reaction conditions be optimized for synthesizing fused imidazo[2,1-b]thiazoles?
Catalyst choice and solvent-free conditions critically impact yield. Eaton's reagent outperforms alternatives like PTSA or FeCl₃, achieving 90–96% yields via dual activation of carbonyl/ethynyl groups and nucleophilic assistance. Methanesulfonic acid alone fails, emphasizing the necessity of P₂O₅ in Eaton's system .
Q. What methodologies resolve contradictions in pharmacological data across studies?
Discrepancies in enzyme inhibition (e.g., 15-LOX vs. COX-2 activity) often arise from assay conditions (e.g., substrate concentration, pH) or substituent effects. Systematic structure-activity relationship (SAR) studies, such as comparing electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups, clarify substituent contributions .
Q. How are multi-step syntheses of halogenated derivatives achieved?
Bromination of imidazo[2,1-b][1,3,4]thiadiazoles using N-bromosuccinimide (NBS) introduces halogens at specific positions (e.g., C5), enabling further functionalization. Intermediate Schiff bases and Knoevenagel condensations are utilized to append thiazolidinone moieties, enhancing hypoglycemic activity .
Q. What strategies evaluate in vivo vs. in vitro efficacy of these compounds?
In vitro assays (e.g., enzyme inhibition, cell viability) are followed by pharmacokinetic profiling (e.g., metabolic stability, bioavailability). For example, imidazo[2,1-b]thiazole carboxamides showed intracellular anti-tuberculosis activity in macrophages and in vivo efficacy in murine models, requiring dose optimization to balance potency and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
